molecular formula C13H7ClN4O4S B2421868 6-((4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 302950-77-2

6-((4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No. B2421868
CAS RN: 302950-77-2
M. Wt: 350.73
InChI Key: HEZQFZWEBBEVGT-UHFFFAOYSA-N
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Description

6-((4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C13H7ClN4O4S and its molecular weight is 350.73. The purity is usually 95%.
BenchChem offers high-quality 6-((4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Agents

  • Design and Synthesis : Novel compounds, including triazolyl- and triazinyl-quinazolinediones, have been synthesized for potential antitumor applications. These compounds showed significant potency against human colon carcinoma and hepatocellular carcinoma cell lines compared to the reference drug staurosporin (Al-Romaizan, Ahmed, & Elfeky, 2019).

Antibacterial Activity

  • Synthesis and Evaluation : A series of 6-substituted triazine diones were designed, synthesized, and evaluated for antibacterial activity against both Gram-positive and Gram-negative microorganisms. Among these, one compound showed selective inhibition activity against Proteus vulgaris (Huang & Lee, 2011).

Photoluminescent Polymers

  • Conjugated Polymers : Research has been conducted on synthesizing conjugated polymers containing 1,4-dioxo-pyrrolo[3,4-c]pyrrole and 1,4-phenylene units in the main chain. These polymers exhibited strong photoluminescence and are considered for electronic applications due to their good solubility and processability (Beyerlein & Tieke, 2000).

Chemical Transformations

  • Chemical Modification : Various chemical modifications of triazine derivatives have been explored, leading to the creation of novel compounds with potential applications in medicinal chemistry, pharmacology, and organic synthesis (Collins, Hughes, & Johnson, 1999).

Star-Shaped Monomers

  • Synthesis and Copolymerization : Star-shaped thiophene and pyrrole functionalized monomers were synthesized, and their electrochemical copolymerization was achieved. These copolymers were characterized for optoelectrochemical properties (Ak & Toppare, 2009).

Synthesis of Fused Systems

  • Fused Triazine Derivatives : New fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one were synthesized and evaluated for their cytotoxic activities against human cancer cell lines (Abd El-All et al., 2016).

properties

CAS RN

302950-77-2

Product Name

6-((4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione

Molecular Formula

C13H7ClN4O4S

Molecular Weight

350.73

IUPAC Name

6-(4-chloro-2,5-dioxo-1-phenylpyrrol-3-yl)sulfanyl-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C13H7ClN4O4S/c14-7-8(23-10-9(19)15-13(22)17-16-10)12(21)18(11(7)20)6-4-2-1-3-5-6/h1-5H,(H2,15,17,19,22)

InChI Key

HEZQFZWEBBEVGT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)SC3=NNC(=O)NC3=O

solubility

not available

Origin of Product

United States

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